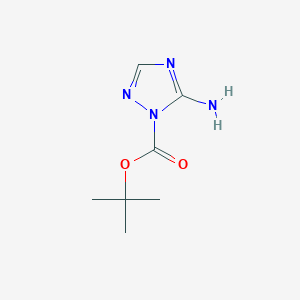

tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-5(8)9-4-10-11/h4H,1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUBQOUDILKIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Carbamate Formation via Protection of 5-Amino-1H-1,2,4-triazole-1-carboxylic Acid

A common approach to prepare tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate starts from the corresponding 5-amino-1H-1,2,4-triazole-1-carboxylic acid. The key step is the introduction of the tert-butyl carbamate protecting group on the carboxylate functionality.

- Reaction Conditions: The carboxylic acid is reacted with tert-butanol under acidic or coupling conditions to form the tert-butyl ester.

- Coupling Agents: To facilitate esterification, carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These agents activate the carboxyl group, enabling nucleophilic attack by tert-butanol to form the tert-butyl ester.

- Solvents and Temperature: The reaction is typically carried out in anhydrous solvents such as dichloromethane or dimethylformamide (DMF) at ambient or slightly elevated temperatures to optimize yield and purity.

- Purification: The product is purified by crystallization or chromatographic techniques to isolate the tert-butyl ester with the amino group intact.

This method is supported by analogous syntheses of tert-butyl carbamate derivatives of triazole compounds, where the amino group is preserved while selectively protecting the carboxylic acid moiety.

Stepwise Synthesis via Nucleophilic Ring Closure and Carbamate Protection

An alternative synthetic route involves constructing the 1,2,4-triazole ring bearing the amino substituent first, followed by carbamate protection:

- Step 1: Formation of 5-amino-1H-1,2,4-triazole Core: This can be achieved by cyclization reactions involving aminoguanidine derivatives and appropriate carboxylic acid precursors (e.g., succinic anhydride or related compounds) under microwave irradiation or conventional heating. This step yields the 5-amino-1H-1,2,4-triazole ring system.

- Step 2: Introduction of tert-butyl Carbamate: The free carboxyl group on the triazole ring is then protected by reaction with tert-butanol using carbodiimide coupling agents as described above.

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate ring closure and carbamate formation, improving yields and reducing reaction times.

This two-step approach allows flexibility in introducing various substituents on the triazole ring before carbamate protection, which is valuable for synthesizing derivatives for biological testing.

One-Pot or Multi-Component Synthesis Using Click Chemistry Analogues

While direct literature on this compound is limited, related tert-butyl triazole carboxylate derivatives have been synthesized efficiently via one-pot click chemistry methods:

- Click Chemistry Approach: Alkynyl tert-butyl carbamates are reacted with azides in the presence of copper(I) catalysts to form triazole rings with high regioselectivity and yields.

- Reaction Conditions: Typically conducted in DMF with copper iodide catalyst and a base such as DIPEA at low temperatures (0 °C) for short reaction times (minutes).

- Yields and Purity: These methods yield tert-butyl triazole carboxylates with purities above 95% and isolated yields between 90-97%.

- Applicability: Although this method is more commonly applied to 1,2,3-triazoles, adaptation to 1,2,4-triazole systems may be feasible with modified conditions.

This approach offers a rapid and scalable route to tert-butyl triazole derivatives, potentially including the 5-amino substituted compounds.

Summary Table of Preparation Methods

| Method Number | Synthetic Route Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Direct carbamate formation from 5-amino-1H-1,2,4-triazole-1-carboxylic acid | DCC or EDC coupling agents, tert-butanol, DMF, mild temperature | Straightforward, preserves amino group | Requires pure acid precursor |

| 2 | Stepwise synthesis via ring closure and subsequent carbamate protection | Aminoguanidine, succinic anhydride, microwave irradiation, carbodiimide coupling | Flexibility in substituent introduction | Multi-step, needs microwave setup |

| 3 | One-pot click chemistry analogues for tert-butyl triazole carboxylates | Alkynyl tert-butyl carbamate, azides, CuI catalyst, DIPEA, DMF, 0 °C | High yield, rapid, scalable | Mostly demonstrated for 1,2,3-triazoles; adaptation needed for 1,2,4-triazoles |

Research Findings and Analytical Data

- Yields: Methods employing carbodiimide coupling typically achieve moderate to high yields (60-90%), depending on reaction optimization.

- Purity: Products obtained via these methods show high purity (>95%) as confirmed by chromatographic and spectroscopic methods.

- Characterization: The compounds are characterized by elemental analysis, infrared spectroscopy (showing carbamate C=O stretch around 1700 cm⁻¹), ^1H and ^13C NMR (confirming tert-butyl group and triazole protons), and mass spectrometry.

- Tautomerism: The 1,2,4-triazole ring exhibits annular prototropic tautomerism, which can be studied by NMR and X-ray crystallography to confirm the structure of the amino and carbamate functionalities.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the triazole compound.

Reduction: Amines derived from the reduction of the triazole compound.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate serves as a building block for more complex molecules. It is particularly valuable in the development of new heterocyclic compounds that exhibit biological activity .

Biology

This compound has been studied for its potential as an enzyme inhibitor , interacting with specific enzymes critical for the survival of pathogenic microorganisms. This property is essential in biochemical studies aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

The medicinal chemistry field is exploring this compound for its antimicrobial , antifungal , and anticancer properties. Research indicates that it can inhibit certain enzymes crucial for the survival of pathogens. For instance:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of various pathogens, including fungi .

- Anticancer Potential : The ability to modulate enzyme activity positions this compound as a candidate for targeting specific oncogenic pathways. Structure-activity relationship (SAR) studies have shown that modifications to the triazole core can enhance biological activity .

Industrial Applications

In industry, this compound is used in developing new materials with unique properties. Its incorporation into polymers and coatings can enhance performance and durability .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

Chagas Disease Treatment

Research focused on optimizing derivatives of 5-amino-1,2,3-triazoles demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with similar structural motifs showed improved potency in preclinical models .

Structure–Activity Relationships

Key structural features enhancing biological activity have been identified. For example, maintaining hydrogen bonding interactions within the triazole scaffold was crucial for potency against certain targets .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Enhances synthetic pathways |

| Biology | Enzyme inhibitor | Modulates enzyme activity critical for pathogens |

| Medicine | Antimicrobial/Antifungal | Inhibits growth of various pathogens |

| Industry | Material development | Improves performance in polymers and coatings |

Wirkmechanismus

The mechanism of action of tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the type of microorganism being targeted .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The Boc-protected 1,2,4-triazole scaffold is widely utilized in organic synthesis. Below is a detailed comparison with structurally related compounds:

tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate

- CAS : 1803592-84-8

- Molecular Formula : C₇H₁₂N₄O₂ (same as the target compound)

- Key Differences: Substituent Position: The amino group is at position 3 instead of 4. Reactivity: Positional isomerism affects regioselectivity in cross-coupling reactions. For example, the 3-amino derivative may exhibit distinct hydrogen-bonding patterns in crystal packing . Hazard Profile: Unlike the 5-amino isomer, this compound carries hazard statements H302-H315-H319-H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) .

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- CAS: Not provided (reported in Acta Crystallographica, 2009)

- Molecular Formula : C₉H₁₂N₆S

- Key Differences :

- Core Structure : Incorporates a thiazole ring fused with the triazole moiety.

- Applications : Designed for anticancer activity studies due to the thiazole unit’s bioactivity .

- Hydrogen Bonding : The thiazol-2-amine group participates in stronger N–H⋯N interactions compared to Boc-protected triazoles .

5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate

- CAS: Not provided (Acta Crystallographica, 2011)

- Molecular Formula : C₃H₄N₄O₂·0.5H₂O

- Key Differences :

- Zwitterionic Nature : Exists as a zwitterion with proton transfer from the carboxylic acid to the triazole nitrogen, enabling unique supramolecular architectures via N–H⋯O and O–H⋯O hydrogen bonds .

- Crystal Packing : Forms double-deck layers stabilized by π–π stacking (centroid distance: 3.507 Å ) .

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]⁺ | Storage Conditions |

|---|---|---|---|

| This compound | 184.20 | 139.3 | Not specified |

| tert-Butyl 3-amino-1H-1,2,4-triazole-1-carboxylate | 184.20 | N/A | 2–8°C, dry, dark |

| 5-Amino-1H-1,2,4-triazol-4-ium-3-carboxylate hemihydrate | 150.10 (anhydrous) | N/A | Ambient (crystal structure) |

Biologische Aktivität

Overview

tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate (CAS Number: 1461714-96-4) is a chemical compound belonging to the triazole class, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry for its antimicrobial, antifungal, and anticancer properties.

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with 5-amino-1H-1,2,4-triazole in organic solvents like dichloromethane or tetrahydrofuran. The reaction is conducted under controlled conditions to optimize yield and purity. The compound's molecular weight is approximately 184.20 g/mol, and its molecular formula is .

Enzyme Inhibition

Research indicates that this compound functions as an enzyme inhibitor. It interacts with specific enzymes critical for the survival of pathogenic microorganisms. This property makes it a valuable tool for biochemical studies aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Antimicrobial and Antifungal Properties

The compound has been investigated for its antimicrobial and antifungal activities. Preliminary studies suggest it may inhibit the growth of various pathogens. For instance, compounds derived from similar triazole structures have shown promising results against fungal infections . The exact mechanisms of action are still under investigation but may involve disruption of cellular processes in microorganisms.

Anticancer Potential

In medicinal chemistry contexts, this compound is being explored for anticancer applications. Its ability to modulate enzyme activity could be harnessed to target specific oncogenic pathways . Research into structure-activity relationships (SAR) has revealed that modifications to the triazole core can significantly impact biological activity, suggesting that further optimization could enhance its therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

- Chagas Disease Treatment : A study focused on optimizing derivatives of 5-amino-1,2,3-triazoles demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with similar structural motifs to this compound showed improved potency and selectivity in preclinical models .

- Structure–Activity Relationships : Research has identified key structural features that enhance biological activity. For example, modifications that maintain hydrogen bonding interactions within the triazole scaffold were crucial for maintaining potency against certain targets .

Comparative Analysis

A comparative analysis of related compounds reveals differences in biological activities based on structural variations:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| tert-butyl 5-amino-1H-1,2,3-triazole-4-carboxamide | Triazole | Moderate anti-parasitic activity |

| tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate | Triazole | Antimicrobial properties |

| tert-butyl 5-amino-1H-1,2,4-triazole | Triazole | General enzyme inhibition |

The positioning of functional groups significantly influences reactivity and binding affinity in biological systems .

Q & A

Basic: What are the common synthetic routes for tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with cyclocondensation or ring-forming reactions. For example:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.

- Step 2 : Introduction of the tert-butyloxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .

- Step 3 : Functionalization at the 5-position via nucleophilic substitution or coupling reactions to introduce the amino group.

Key Reagents : Boc₂O, DMAP, thiourea derivatives, and hydrazine precursors. Reaction conditions often require anhydrous solvents (e.g., DMF, THF) and controlled temperatures (0–60°C) to avoid side reactions .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and Boc protection. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks. Software like SHELXL refines structures, with R-factors < 0.05 indicating high precision .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity.

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions may arise from disordered solvent molecules or incorrect space group assignments. Strategies include:

- Re-refinement with SHELXL : Use restraints for disordered moieties and validate with tools like PLATON (e.g., ADDSYM to check for missed symmetry) .

- Twinned Data Analysis : For overlapping reflections, apply twin-law matrices (e.g., HKLF 5 format in SHELXL) and compare R-values across twin domains .

- Hydrogen Bonding Validation : Cross-check with graph-set analysis (e.g., Etter’s rules) to ensure consistency in intermolecular interactions .

Advanced: What role do hydrogen-bonding patterns play in the compound’s stability and reactivity?

Methodological Answer:

The triazole ring’s N–H and carbonyl groups form robust hydrogen-bonded networks (e.g., R₂²(8) motifs), stabilizing crystal packing and influencing solubility. For example:

- Intramolecular H-bonds between the amino group and carbonyl oxygen reduce conformational flexibility.

- Intermolecular H-bonds with solvents (e.g., water in hydrates) affect crystallization efficiency. Graph-set analysis (via Mercury or CrystalExplorer) quantifies these interactions, guiding solvent selection for recrystallization .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

The Boc-protected triazole serves as:

- Pharmacophore Scaffold : Its planar structure and hydrogen-bonding capacity make it a candidate for kinase inhibitors or antimicrobial agents.

- Intermediate in PROTACs : The amino group facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation .

- Biological Activity Screening : Enzymatic assays (e.g., fluorescence-based kinase assays) assess IC₅₀ values, with modifications at the 5-position tailoring selectivity .

Advanced: How can low yields in the Boc-protection step be addressed?

Methodological Answer:

Low yields often stem from competing side reactions (e.g., O-acylation instead of N-protection). Optimization strategies:

- Base Selection : Use non-nucleophilic bases (e.g., DMAP) to minimize side reactions.

- Solvent Control : Anhydrous dichloromethane or THF improves Boc₂O reactivity.

- Temperature Modulation : Slow addition at 0°C followed by gradual warming to room temperature enhances regioselectivity .

Advanced: What computational approaches model the compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-311+G(d,p) with dispersion corrections (e.g., D3BJ) accurately models π-stacking interactions .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to study conformational stability.

Basic: What methods ensure purity for biological testing?

Methodological Answer:

- HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities < 0.1%.

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility data from phase diagrams .

Advanced: How is the compound’s biological activity assessed in vitro?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ via fluorescence polarization (e.g., for kinases) or colorimetric methods (e.g., MTT for cytotoxicity).

- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations after 24-hour exposure .

Advanced: How do solvent effects influence reaction pathways in triazole functionalization?

Methodological Answer:

Solvent polarity and H-bonding capacity dictate reaction outcomes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.